molecular formula C9H10N4OS B13883455 3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13883455
M. Wt: 222.27 g/mol
InChI Key: QNMRKZASUHSGIS-UHFFFAOYSA-N
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Description

3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-ethoxypyridine-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through cyclization to form the thiadiazole ring. The general reaction conditions include heating the reactants in a suitable solvent such as ethanol or acetic acid at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethoxypyridin-2-yl)-1,3,4-thiadiazole
  • 4-(4-Ethoxypyridin-2-yl)-1,2,3-thiadiazole
  • 3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Uniqueness

3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethoxy group. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

3-(4-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C9H10N4OS/c1-2-14-6-3-4-11-7(5-6)8-12-9(10)15-13-8/h3-5H,2H2,1H3,(H2,10,12,13)

InChI Key

QNMRKZASUHSGIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC=C1)C2=NSC(=N2)N

Origin of Product

United States

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